(1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl ring, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using chiral catalysts to ensure the desired stereochemistry. Another method includes the use of asymmetric synthesis techniques, where chiral auxiliaries or chiral catalysts are employed to obtain the specific enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its stereoisomers. The presence of the chiral centers in the (1S,2R) configuration can lead to distinct pharmacological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10-/m1/s1 |
InChI Key |
HZSTYYBSLOXCOR-PSASIEDQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@@H](C)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
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